3-Amino-2-methoxyisonicotinaldehyde
Description
3-Amino-2-methoxyisonicotinaldehyde is a heterocyclic aromatic compound featuring a pyridine ring substituted with an amino group (-NH₂) at position 3, a methoxy group (-OCH₃) at position 2, and an aldehyde (-CHO) at position 3. This structure combines electron-donating (methoxy, amino) and electron-withdrawing (aldehyde) groups, creating unique reactivity and physicochemical properties.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-amino-2-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-4H,8H2,1H3 |
InChI Key |
PYSMBZIYOFOUQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methoxyisonicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyisonicotinic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-2-methoxyisonicotinaldehyde may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: 3-Amino-2-methoxyisonicotinic acid
Reduction: 3-Amino-2-methoxyisonicotinalcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Amino-2-methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Aldehyde vs. Ester/Carboxylic Acid: The aldehyde group in 3-Amino-2-methoxyisonicotinaldehyde confers higher reactivity in nucleophilic additions (e.g., imine formation) compared to the ester or carboxylic acid groups in analogs like Methyl 3-amino-2-methoxyisonicotinate or 5-Amino-2-methylisonicotinic acid .
- In contrast, the chloro (-Cl) substituent in Methyl 3-amino-2-chloroisonicotinate increases electrophilicity, favoring substitution reactions .
Pharmacological Potential
For example, 5-Amino-2-methylisonicotinic acid derivatives exhibit inhibitory effects on bacterial efflux pumps .
Biological Activity
3-Amino-2-methoxyisonicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
3-Amino-2-methoxyisonicotinaldehyde is an isonicotinic derivative characterized by the presence of an amino group and a methoxy group on the isonicotinic framework. Its molecular formula is , and it has a molecular weight of approximately 150.18 g/mol.
Biological Activities
1. Antimicrobial Activity
Research has indicated that 3-amino-2-methoxyisonicotinaldehyde exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated inhibitory effects comparable to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, as shown in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that 3-amino-2-methoxyisonicotinaldehyde induces apoptosis in cancer cell lines, particularly in breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Study: Breast Cancer Cell Line (MCF-7)
A specific study conducted on MCF-7 cells showed that treatment with 3-amino-2-methoxyisonicotinaldehyde resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 25 µM after 48 hours of treatment.
The biological activity of 3-amino-2-methoxyisonicotinaldehyde can be attributed to its ability to interact with various molecular targets within the cell:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular metabolism, which may contribute to its antimicrobial and anticancer effects.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication and transcription processes, leading to cell death.
Safety and Toxicity
While the compound shows promising biological activities, its safety profile must also be considered. Toxicological assessments have indicated that at therapeutic doses, it exhibits low toxicity in mammalian cells. Further studies are necessary to fully elucidate its safety parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
